molecular formula C12H15NO2 B6171112 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 2580179-67-3

3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B6171112
CAS RN: 2580179-67-3
M. Wt: 205.3
InChI Key:
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Description

3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Nowadays, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Molecular Structure Analysis

The molecular weight of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 197.71 . The Inchi Code is 1S/C11H15N.ClH/c1-11(2)7-9-5-3-4-6-10(9)8-12-11;/h3-6,12H,7-8H2,1-2H3;1H .


Chemical Reactions Analysis

Various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Mechanism of Action

While the specific mechanism of action for 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not explicitly mentioned in the search results, it’s worth noting that THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

Given the significant attention garnered by 1,2,3,4-tetrahydroisoquinolines in the scientific community, it’s likely that future research will continue to explore its diverse biological activities, develop new synthesis methods, and investigate its potential applications in treating various diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves the condensation of 3,4-dimethoxyphenethylamine with ethyl acetoacetate followed by decarboxylation and subsequent reduction of the resulting product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenethylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(3,4-dimethoxyphenethyl)-4-oxobutanoic acid ethyl ester.", "Step 2: Decarboxylation of 3-(3,4-dimethoxyphenethyl)-4-oxobutanoic acid ethyl ester with sodium hydroxide to form 3-(3,4-dimethoxyphenethyl)-4-oxobutanal.", "Step 3: Reduction of 3-(3,4-dimethoxyphenethyl)-4-oxobutanal with sodium borohydride in acetic acid to form 3-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.", "Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether.", "Step 5: Purification of the product by recrystallization from water." ] }

CAS RN

2580179-67-3

Product Name

3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Molecular Formula

C12H15NO2

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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